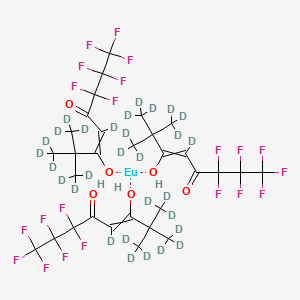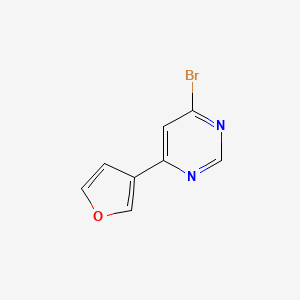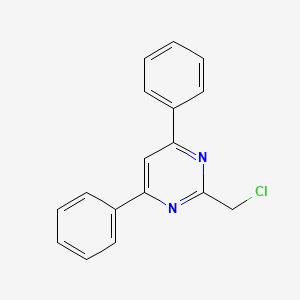
2-(Chloromethyl)-4,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4,6-diphenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chloromethyl group at the 2-position and phenyl groups at the 4 and 6 positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-diphenylpyrimidine typically involves the chloromethylation of 4,6-diphenylpyrimidine. One common method is the Blanc chloromethylation, which is carried out under acidic conditions with a zinc chloride catalyst. The reaction involves the protonation of formaldehyde, making the carbon more electrophilic, which is then attacked by the aromatic pi-electrons of the pyrimidine ring, followed by rearomatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Blanc chloromethylation process to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
2-(Chloromethyl)-4,6-diphenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of functional materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-(Chloromethyl)-4,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-4,6-diphenylpyridine
- 2-Chloromethyl-4,6-diphenylquinazoline
- 2-Chloromethyl-4,6-diphenylimidazole
Uniqueness
2-(Chloromethyl)-4,6-diphenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity and selectivity in chemical reactions, as well as potential therapeutic benefits in medicinal applications.
特性
分子式 |
C17H13ClN2 |
|---|---|
分子量 |
280.7 g/mol |
IUPAC名 |
2-(chloromethyl)-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14/h1-11H,12H2 |
InChIキー |
VVMZKNVXVPPZFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



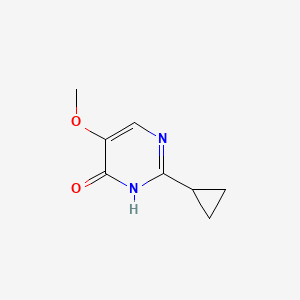
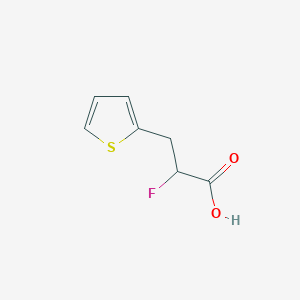
![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)


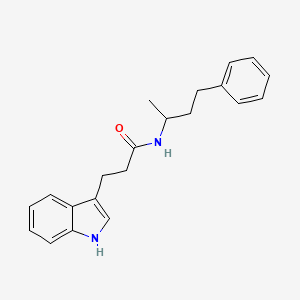
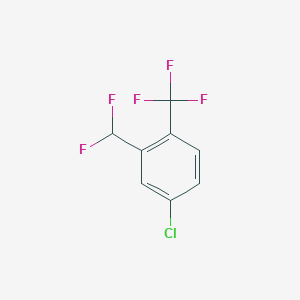
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B14868455.png)



